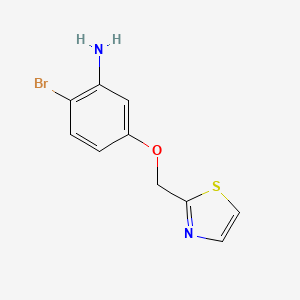![molecular formula C12H27NO7 B13973446 1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a compound with the molecular formula C6H15NO3 . It is also known by several other names, including 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine and 3,6,9-Trioxadecylamine . This compound is characterized by its multiple ethoxy groups and a terminal amino group, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
The synthesis of 1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the following steps :
BP103a01 Preparation: Under nitrogen protection, 200 mL of pyridine and 120 g of BP103a00 are added to a 1000 mL three-neck flask. The mixture is cooled to 0°C, and 151.8 g of TsCl is added in batches. The reaction is stirred for 1 hour, then slowly warmed to room temperature and stirred for an additional 3-4 hours.
BP103a02 Preparation: The reaction mixture is poured into ice-cold dilute hydrochloric acid solution, extracted with ethyl acetate (EA), and the EA layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate, and saturated brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product is purified by silica gel column chromatography to obtain BP103a01.
Final Product: BP103a01 is dissolved in 160 mL of DMSO, and 23.52 g of NaN3 is added. The mixture is heated to 50°C for 3 hours, then cooled to room temperature. The reaction mixture is poured into water, extracted with EA, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to obtain the final product as a colorless liquid.
Analyse Des Réactions Chimiques
1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including :
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and surfactants.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.
Medicine: It is employed in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol involves its interaction with various molecular targets and pathways . The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with other molecules, facilitating its incorporation into larger chemical structures. These interactions can modulate the physical and chemical properties of the target molecules, enhancing their functionality in various applications.
Comparaison Avec Des Composés Similaires
1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its multiple ethoxy groups and terminal amino group . Similar compounds include :
Triethylene glycol monoamine: Lacks the additional ethoxy groups, making it less versatile in certain applications.
Triglycolamine: Similar structure but with fewer ethoxy groups, limiting its solubility and reactivity.
These similar compounds highlight the enhanced properties of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H27NO7 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
1-amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H27NO7/c13-12(15)11-20-10-9-19-8-7-18-6-5-17-4-3-16-2-1-14/h12,14-15H,1-11,13H2 |
Clé InChI |
RRFIUDKPRKNZFN-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCC(N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B13973365.png)
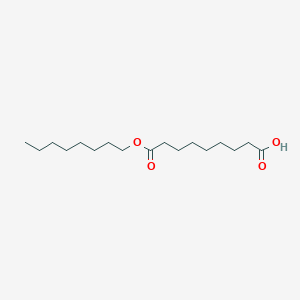
![2-Benzyl 7-(tert-butyl) 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13973373.png)


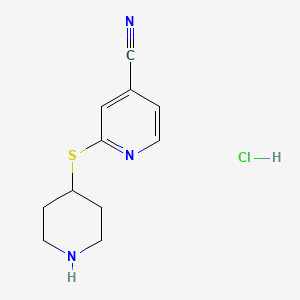
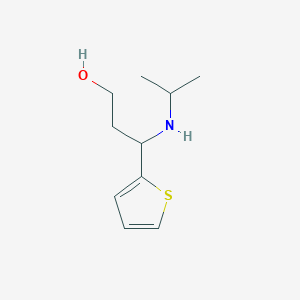
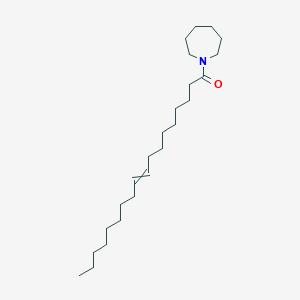
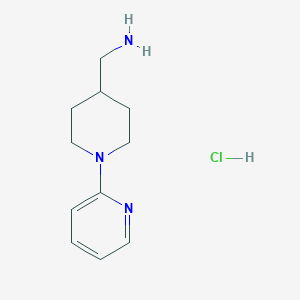

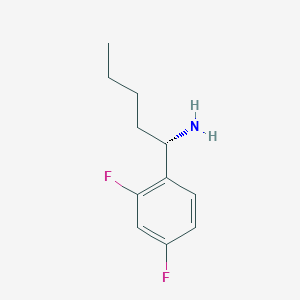
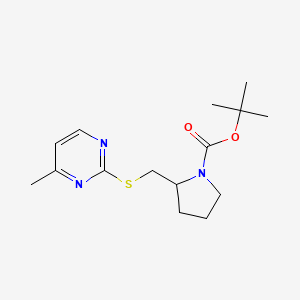
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
